3-(2-Phenylethyl)imidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-12-11(15)13(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPOZIXLJILPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of Imidazolidine 2,4 Dione Derivatives
Ring-Opening and Ring-Closing Reactions of the Imidazolidine-2,4-dione Heterocycle
The stability of the imidazolidine-2,4-dione ring is not absolute; it can be opened under certain conditions, and various synthetic routes rely on its formation through ring-closing reactions.
Ring-Opening Reactions
The most significant ring-opening reaction for hydantoin (B18101) derivatives is hydrolysis, typically conducted under basic conditions. thieme-connect.de Alkaline hydrolysis of the imidazolidine-2,4-dione ring proceeds through the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (C-2 or C-4). rsc.org This initial attack leads to a tetrahedral intermediate which then undergoes ring cleavage. rsc.org The process opens the ring to form an N-substituted ureido acid intermediate. thieme-connect.de For 3-(2-Phenylethyl)imidazolidine-2,4-dione, this intermediate would be N-(2-phenylethyl)ureidoacetic acid. With continued heating under strong basic or acidic conditions, this intermediate can be further hydrolyzed to yield the corresponding α-amino acid, in this case, glycine (B1666218), along with phenylethylamine and carbon dioxide. researchgate.net The rate of hydrolysis is dependent on factors such as pH and temperature. rsc.orgresearchgate.net
Ring-Closing Reactions (Synthesis)
The formation of the 3-substituted imidazolidine-2,4-dione ring can be achieved through several synthetic pathways, often involving the cyclization of a linear precursor. A common method involves the reaction of an α-amino acid or its corresponding ester with an isocyanate. organic-chemistry.orgnih.gov For the target molecule, glycine or its ester could be reacted with 2-phenylethyl isocyanate. This reaction forms an N-substituted ureido acid or ester, which subsequently undergoes intramolecular cyclization under basic or thermal conditions to yield the hydantoin ring. organic-chemistry.org
Another established route is a variation of the Bucherer-Bergs synthesis, which traditionally produces 5,5-disubstituted hydantoins. nih.gov Synthesizing N-3 substituted hydantoins can also be accomplished by reacting α-amino nitriles with carbon dioxide to form an intermediate that cyclizes to the hydantoin. nih.gov Additionally, N-alkylation of a pre-formed hydantoin ring is a viable strategy. For instance, reacting imidazolidine-2,4-dione with a phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base can introduce the substituent at the N-3 position. nih.gov
| Starting Materials | Key Intermediate | Reaction Type | Reference |
|---|---|---|---|
| α-Amino acid ester + Isocyanate | Ureido derivative | Condensation followed by cyclization | organic-chemistry.org |
| α-Amino nitrile + Carbon Dioxide | N-substituted carbamic acid | Cyclization and hydrolysis | nih.gov |
| Hydantoin + Alkyl Halide | N/A | N-Alkylation | nih.gov |
Transformations Involving Carbonyl Groups (e.g., Thionation, Reduction)
The two carbonyl groups at the C-2 and C-4 positions of the imidazolidine-2,4-dione ring are key sites for chemical transformations, allowing for the synthesis of a variety of analogues.
Thionation
The oxygen atoms of the carbonyl groups can be replaced with sulfur in a thionation reaction to produce thiohydantoins. jchemrev.comjchemrev.com Thiohydantoins are sulfur analogues of hydantoins and serve as important intermediates in organic synthesis. jchemrev.comjchemrev.com This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). shu.bg Depending on the stoichiometry and reaction conditions, one or both carbonyl groups can be converted to thiocarbonyls, yielding 2-thiohydantoin (B1682308), 4-thiohydantoin, or 2,4-dithiohydantoin derivatives. jchemrev.comshu.bg The conversion of a hydantoin to its thiohydantoin analogue using Lawesson's reagent has been successfully demonstrated. jchemrev.comjchemrev.com
| Reagent | Typical Product | Reference |
|---|---|---|
| Lawesson's Reagent | 2-Thiohydantoin or 2,4-Dithiohydantoin | jchemrev.com, jchemrev.com |
| Phosphorus Pentasulfide (P₄S₁₀) | 2-Thiohydantoin or 2,4-Dithiohydantoin | shu.bg |
Reduction
The reduction of the carbonyl groups in the imidazolidine-2,4-dione ring is another possible transformation, although it can be challenging to achieve selectively. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can potentially reduce the amide-like carbonyl groups. However, such powerful reagents may also lead to the cleavage of the heterocyclic ring. Selective reduction of one carbonyl group over the other is difficult due to their similar chemical environments. Milder reducing agents may not be effective. The specific conditions required for the controlled reduction of this compound would need to be determined experimentally, as the literature on this specific transformation is not extensive.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenylethyl Ring
The phenyl group of the phenylethyl substituent provides a platform for aromatic substitution reactions, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution (EAS)
The phenylethyl substituent on the hydantoin ring can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org The substituent attached to the benzene (B151609) ring is an ethyl group, –CH₂CH₂–, which is connected to the N-3 atom of the hydantoin ring. Alkyl groups are known to be activating substituents and ortho, para-directors for EAS. wikipedia.org Although the distant hydantoin ring contains electron-withdrawing amide groups, its electronic effect is insulated by the ethyl chain. Therefore, the phenylethyl group behaves primarily as an alkylbenzene.
Typical EAS reactions can be performed on the aromatic ring. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would yield a mixture of ortho-nitro and para-nitro substituted products. youtube.com Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would result in ortho-bromo and para-bromo derivatives. youtube.com
| Reaction | Reagents | Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-(2-nitrophenyl)ethyl)imidazolidine-2,4-dione and 1-(2-(4-nitrophenyl)ethyl)imidazolidine-2,4-dione | youtube.com |
| Bromination | Br₂, FeBr₃ | 1-(2-(2-bromophenyl)ethyl)imidazolidine-2,4-dione and 1-(2-(4-bromophenyl)ethyl)imidazolidine-2,4-dione | youtube.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(4-acetylphenyl)ethyl)imidazolidine-2,4-dione (para product predominates due to sterics) | wikipedia.org |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) on the phenylethyl ring of this compound is generally not feasible under standard conditions. NAS reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as –NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgopenstax.org Since the phenyl ring in the title compound is unactivated and lacks these features, it is inert to nucleophilic attack. libretexts.org
Stereoselective Synthetic Approaches to Chiral Imidazolidine-2,4-diones
While this compound itself is achiral, chirality can be introduced into the hydantoin scaffold, most commonly at the C-5 position. The development of stereoselective methods to synthesize enantioenriched hydantoins is of significant interest. rsc.orgrsc.org
Several modern strategies have been developed for the asymmetric synthesis of 5-substituted hydantoins. researchgate.net One effective method is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. rsc.orgnih.gov This approach uses a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to achieve high enantioselectivity. rsc.orgnih.gov
Another powerful technique is the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the condensation of ureas with α-keto aldehydes (glyoxals). rsc.orgrsc.org This method allows for the direct, one-step synthesis of 5-monosubstituted hydantoins with high yields and enantiomeric ratios. The proposed mechanism involves the face-selective protonation of an enol intermediate, which determines the final stereochemistry. rsc.org
More recent developments include the use of aza-Heck cyclizations to construct chiral quaternary hydantoins and the synthesis of highly substituted chiral hydantoins from simple dipeptide precursors under mild conditions using Tf₂O-mediated activation. digitellinc.comorganic-chemistry.org These methods provide efficient routes to chiral hydantoin derivatives that can incorporate a 3-(2-phenylethyl) substituent.
| Method | Precursors | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | 5-Alkylidene hydantoin | Chiral Rhodium or Iridium catalyst | rsc.org, nih.gov |
| Chiral Acid Catalysis | Glyoxal and Urea (B33335) | Chiral phosphoric acid catalyst | rsc.org, rsc.org |
| Aza-Heck Cyclization | Specialized electrophiles | Enantioselective cyclization | digitellinc.com |
| Dipeptide Cyclization | Boc-protected dipeptides | Tf₂O-mediated dual activation | organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization in Imidazolidine 2,4 Dione Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (e.g., ¹H-NMR, ¹³C-NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(2-Phenylethyl)imidazolidine-2,4-dione. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the phenylethyl group and the imidazolidine-2,4-dione ring. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20–7.40 ppm. nih.gov The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge form an A₂B₂ system, appearing as two triplets. The methylene group adjacent to the phenyl ring (benzylic) is expected around δ 2.80-2.90 ppm, while the methylene group attached to the nitrogen atom is shifted further downfield to approximately δ 3.60-3.70 ppm due to the electron-withdrawing effect of the nitrogen. The methylene protons on the C5 position of the imidazolidine (B613845) ring typically appear as a singlet around δ 4.00-4.20 ppm. The N-H proton at the N1 position gives rise to a singlet that can be broad and variable in position, often found downfield around δ 8.50-11.00 ppm, depending on the solvent and concentration. nih.gov
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the different carbon environments within the molecule. The two carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are highly deshielded and appear at the low-field end of the spectrum, typically in the range of δ 155–175 ppm. nih.govresearchgate.net The methylene carbon at the C5 position of the ring is expected around δ 45-55 ppm. For the phenylethyl substituent, the benzylic carbon appears around δ 35 ppm, and the nitrogen-adjacent methylene carbon is found around δ 42 ppm. chemicalbook.comoregonstate.edu The aromatic carbons show signals in the δ 126–140 ppm region, with the quaternary carbon (ipso-carbon) being the most deshielded among them. chemicalbook.comoregonstate.edu
Predicted NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N1-H | 8.50 - 11.00 | Singlet (broad) | 1H |
| Aromatic C-H | 7.20 - 7.40 | Multiplet | 5H |
| C5-H₂ | 4.00 - 4.20 | Singlet | 2H |
| N3-CH₂- | 3.60 - 3.70 | Triplet | 2H |
| Ph-CH₂- | 2.80 - 2.90 | Triplet | 2H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 & C4 (C=O) | 155 - 175 |
| Aromatic C (ipso) | ~138 |
| Aromatic C-H | 126 - 129 |
| C5 (-CH₂-) | 45 - 55 |
| N3-CH₂- | ~42 |
| Ph-CH₂- | ~35 |
Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Fragmentations
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 218.24 g/mol ), the mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 218.
The fragmentation of this molecule is expected to be dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for phenylethyl derivatives involves the cleavage of the Cα-Cβ bond (the bond between the two ethylenic carbons), leading to the formation of a stable benzyl (B1604629) cation, which rearranges to the tropylium (B1234903) ion at m/z 91. mdpi.comnist.gov This fragment is often the base peak in the spectrum. Another significant fragmentation would be the cleavage of the bond between the nitrogen atom and the ethyl group, resulting in a fragment at m/z 105 (phenylethyl cation) or a fragment corresponding to the protonated imidazolidine-2,4-dione ring.
Further fragmentation of the imidazolidine-2,4-dione ring itself can occur through various pathways, such as the loss of isocyanate (HNCO) or carbon monoxide (CO). nih.govresearchgate.net A representative fragmentation pattern for a substituted imidazolidine-2,4-dione involves the initial cleavage of the substituent, followed by the breakdown of the heterocyclic ring. researchgate.net
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 218 | [C₁₁H₁₂N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 114 | [C₃H₄N₂O₂]⁺ | Cleavage of N-CH₂ bond, imidazolidinedione moiety |
| 105 | [C₈H₉]⁺ | Phenylethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of H₂ from tropylium) |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, sharp band corresponding to the N-H stretching vibration is expected in the region of 3200–3300 cm⁻¹. nih.gov The carbonyl (C=O) groups of the dione (B5365651) give rise to strong absorption bands, typically between 1700 and 1780 cm⁻¹. nih.gov Often, two distinct bands are observed, corresponding to the symmetric and asymmetric stretching of the two C=O bonds. Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups is observed just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce sharp peaks in the 1450–1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds often give stronger signals. The aromatic C=C ring stretching modes are typically strong and sharp in the Raman spectrum. The symmetric breathing mode of the phenyl ring, often seen near 1000 cm⁻¹, is a characteristic Raman band.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H | Stretching | 3200 - 3300 | Medium-Strong | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak-Medium | Medium-Strong |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium | Medium-Strong |
| C=O (dione) | Asymmetric/Symmetric Stretching | 1700 - 1780 | Strong | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
The five-membered imidazolidine-2,4-dione ring is generally found to be nearly planar. nih.gov A crucial feature in the crystal packing of these compounds is the presence of intermolecular hydrogen bonding. The N-H group at the N1 position acts as a hydrogen bond donor, while one of the carbonyl oxygen atoms (typically at C4) acts as an acceptor. This interaction frequently leads to the formation of centrosymmetric dimers or infinite chains, creating a stable supramolecular architecture in the solid state. nih.gov The phenylethyl substituent will adopt a specific conformation to minimize steric hindrance, and its aromatic ring can participate in weaker C-H···π or π-π stacking interactions, further stabilizing the crystal lattice.
Typical Crystallographic Parameters for Imidazolidine-2,4-dione Derivatives
| Parameter | Typical Value |
|---|---|
| N1-C2 Bond Length | ~1.39 Å |
| C2=O2 Bond Length | ~1.21 Å |
| N3-C4 Bond Length | ~1.38 Å |
| C4=O4 Bond Length | ~1.21 Å |
| N1-C5 Bond Length | ~1.46 Å |
| N1-C2-N3 Angle | ~112° |
| C2-N3-C4 Angle | ~113° |
| N-H···O Hydrogen Bond Distance | 2.8 - 3.0 Å |
Thermogravimetric Analysis (TGA) and Surface Characterization Techniques (SEM, TEM, EDS, BET) in Catalyst-Mediated Syntheses
The synthesis of heterocyclic compounds like imidazolidine-2,4-diones often employs heterogeneous catalysts to improve yield, selectivity, and environmental friendliness. mdpi.com The characterization of these catalysts is critical for understanding and optimizing the synthetic process, and several analytical techniques are employed for this purpose.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. In catalyst research, TGA is used to assess the thermal stability of the catalyst, determine the temperature at which active species decompose, and quantify the amount of organic linker or surface-functionalized groups in hybrid catalysts. It can also be used to study catalyst deactivation by measuring coke deposition after multiple reaction cycles.
Surface Characterization Techniques:
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the catalyst's surface morphology, showing features like particle shape, size distribution, and surface texture.
Transmission Electron Microscopy (TEM): TEM offers even higher magnification, allowing for the visualization of the catalyst's internal structure, crystal lattice fringes, and the size and dispersion of active metal nanoparticles on a support.
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS provides elemental analysis of the catalyst, confirming the presence and distribution of expected elements and identifying any impurities.
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area of the catalyst material by nitrogen physisorption. A high surface area is often desirable as it can provide more active sites for the reaction, thereby enhancing catalytic activity.
These techniques collectively provide a detailed picture of the catalyst's physical and chemical properties, which are directly correlated with its performance in the synthesis of imidazolidine-2,4-diones and other valuable heterocyclic compounds.
Computational Chemistry and Cheminformatics Applied to Imidazolidine 2,4 Diones
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. aps.orgsubstack.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. iau.ir It is employed to optimize molecular geometry, determine conformational stability, and calculate various electronic properties that dictate chemical reactivity. edu.krdedu.krd For imidazolidine-2,4-dione derivatives, DFT calculations can elucidate the stability of different tautomeric forms (keto-enol) and the conformational preferences of substituents. edu.krd
The reactivity of 3-(2-Phenylethyl)imidazolidine-2,4-dione can be analyzed through the framework of Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO relates to the ability to donate electrons, while ELUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
From these orbital energies, key chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior. iau.irnih.gov
Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents theoretical data to illustrate the output of DFT calculations for molecules within the imidazolidine-2,4-dione class.
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |
These calculations help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack and provide a basis for understanding its interaction mechanisms.
DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C with high accuracy. nih.gov The accuracy of these predictions can be improved by considering conformational isomers and using appropriate functionals and basis sets. nih.gov Comparing the computationally predicted spectrum with the experimental one serves as a powerful method for structural verification.
Similarly, the calculation of harmonic vibrational frequencies using DFT can predict a molecule's infrared (IR) spectrum. mdpi.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C=O bonds or the bending of N-H bonds within the imidazolidine-2,4-dione core. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled to achieve better agreement. mdpi.com
Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates how predicted NMR data is compared with experimental results for structural validation. Values are based on typical shifts for the chemical moieties present.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C2 (Carbonyl) | 156.5 | 156.2 |
| C4 (Carbonyl) | 172.8 | 172.3 |
| **C5 (CH₂) ** | 59.9 | 60.2 |
| N3-CH₂ | 42.1 | 41.8 |
| CH₂-Ph | 34.5 | 34.1 |
| Phenyl C (ipso) | 138.2 | 138.4 |
Molecular Modeling and Simulation Techniques
While quantum calculations describe the static electronic properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior over time.
Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique allows for the study of the conformational flexibility and dynamic behavior of this compound in a simulated environment, such as in an aqueous solution. ajchem-a.com MD simulations provide crucial insights into how the molecule interacts with solvent molecules and how its conformation changes over nanoseconds to microseconds. nih.govnih.gov By analyzing the simulation trajectory, one can understand the stability of different conformations and the transitions between them, which is essential for understanding its behavior in a biological context.
The this compound molecule possesses several rotatable bonds, particularly in the phenylethyl side chain. This flexibility means the molecule can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov
By systematically rotating the key dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. researchgate.netnih.gov This landscape maps the potential energy as a function of the molecule's geometry. The valleys on this landscape represent stable or metastable conformations, while the peaks represent the transition states between them. youtube.com Understanding the preferred conformations is critical, as the three-dimensional shape of a molecule dictates how it can interact with biological targets.
In Silico Approaches for Ligand-Target Interactions (Mechanistic Focus)
In silico methods are used to predict and analyze the interaction between a small molecule (a ligand), such as this compound, and a biological macromolecule (a target), typically a protein receptor. researchgate.net
Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. researchgate.net This provides a static snapshot of the most likely binding mode.
Following docking, MD simulations can be performed on the ligand-protein complex to assess its stability and dynamics. ajchem-a.com These simulations reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. researchgate.net By analyzing the interactions between the imidazolidine-2,4-dione core, the phenylethyl group, and the amino acid residues of the target, a detailed mechanistic understanding of the binding process can be achieved. nih.govnih.gov
Molecular Docking Studies for Binding Mode Prediction with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding the binding mechanism of imidazolidine-2,4-dione derivatives with their biological targets at a molecular level.
Research has employed molecular docking to investigate the interactions of compounds featuring the imidazolidine-2,4-dione ring with various biological macromolecules. A key application is in the design of inhibitors for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.govnih.govnih.gov Docking studies have successfully predicted the binding modes of imidazolidine-2,4-dione derivatives within the PTP1B active site, revealing crucial interactions with amino acid residues. nih.govnih.gov For instance, simulations have shown that these compounds can form hydrogen bonds with key residues in the catalytic site, such as Cys215 and Ser216, which is essential for their inhibitory activity. nih.gov
Similarly, docking studies have been applied to derivatives targeting the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. nih.gov These studies help elucidate how the ligand fits into the binding pocket and what specific interactions contribute to its inhibitory effects. nih.gov In the context of anticonvulsant activity, molecular docking has been used to study the binding of imidazolidine-2,4-dione derivatives to the voltage-gated sodium channel inner pore. researchgate.netresearchgate.net The results from these in-silico analyses, often presented as docking scores or binding energies, help to rank compounds based on their predicted affinity for the target, guiding the selection of candidates for further experimental testing. researchgate.net
The accuracy of these predictions is often validated by comparing the lowest energy poses with experimentally determined binding modes, where available. nih.gov The insights gained from these studies are invaluable for structure-based drug design, enabling the rational modification of the imidazolidine-2,4-dione scaffold to enhance binding affinity and selectivity for a specific biological target.
Table 1: Representative Molecular Docking Studies of Imidazolidine-2,4-dione Derivatives
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | His214, Cys215, Ser216 | Not specified | nih.gov |
| Voltage-Gated Sodium Channel | Interacts with S6 α-helices | -10.79 to -5.95 (kJ/mol) | researchgate.net |
| B-cell lymphoma-2 (Bcl-2) | Not specified | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.gov For the imidazolidine-2,4-dione class of compounds, QSAR studies are crucial for understanding which molecular features are important for their therapeutic effects and for predicting the activity of newly designed analogs. nih.gov
In a typical QSAR study, a series of related compounds, such as derivatives of imidazolidine-2,4-dione, are synthesized and their biological activity is measured. nih.govmdpi.com Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including steric (e.g., molar volume), electronic (e.g., atomic net charges, HOMO/LUMO energies), and hydrophobic (e.g., LogP) properties. lew.roresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates the descriptors to the observed biological activity. lew.roresearchgate.net
For example, a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques. nih.gov The resulting models provided contour maps that visually represent regions where modifications to the chemical structure would likely lead to increased or decreased activity. nih.gov Such studies have highlighted the importance of specific steric and electrostatic fields around the molecule for potent PTP1B inhibition. nih.gov QSAR models have been developed for various activities, including antihyperglycemic effects and inhibition of enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govresearchgate.net
The predictive power of these models is rigorously tested using both internal and external validation techniques to ensure their reliability. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. mdpi.com
Table 2: Key Molecular Descriptors in QSAR Models for Imidazolidine (B613845)/Thiazolidine-2,4-dione Derivatives
| Descriptor Type | Specific Descriptor | Significance in Model | Target/Activity | Reference |
|---|---|---|---|---|
| Thermodynamic | Hydration Energy (HE) | Correlates with inhibitory activity | 15-PGDH Inhibition | lew.roresearchgate.net |
| Electronic | HOMO/LUMO Energies | Relates to molecular reactivity and interaction | 15-PGDH Inhibition | lew.roresearchgate.net |
| Steric/Topological | Molar Volume (MV) | Influences fit within the binding site | 15-PGDH Inhibition | lew.roresearchgate.net |
Molecular Interactions and Biological Target Engagement of Imidazolidine 2,4 Dione Derivatives
Enzyme Inhibition Mechanisms
Imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of several enzyme systems, playing crucial roles in various disease pathologies. Their mechanisms of action often involve specific interactions with the catalytic or allosteric sites of the target enzymes.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.gov A number of imidazolidine-2,4-dione derivatives have been designed and synthesized as PTP1B inhibitors. nih.govnih.gov
These compounds are often developed through strategies like computer-aided drug design (CADD) to optimize their inhibitory activity and selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). nih.govresearchgate.net Molecular dynamics simulations suggest that these inhibitors bind to the catalytic region of PTP1B. nih.gov The interaction often involves residues within the P-loop region of the enzyme, such as Cys215. nih.gov One study identified a derivative, Comp#10, which demonstrated significant PTP1B inhibitory ability with an IC50 value of 2.07 μM. nih.gov
Table 1: PTP1B Inhibition by Imidazolidine-2,4-dione Derivatives This is an interactive table. You can sort and filter the data.
| Compound | Target Enzyme | IC50 (μM) | Inhibition Mechanism |
|---|---|---|---|
| Comp#10 | PTP1B | 2.07 | Catalytic Site Binding |
Modulation of VEGFR-2 Kinase Activity
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and progression. bohrium.comnih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in the development of anticancer drugs. bohrium.comnih.gov
Derivatives of the imidazolidine-2,4-dione scaffold, including related structures like 2-thioxoimidazolidin-4-ones and thiazolidine-2,4-diones, have been developed as VEGFR-2 inhibitors. bohrium.comnih.govnih.gov For example, certain 5,5-diphenylimidazolidine-2,4-dione derivatives exhibit potent inhibitory activity against VEGFR-2. nih.gov One such compound, compound 16, showed a VEGFR-2 IC50 value of 0.09 μM. nih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, competing with ATP and thereby inhibiting its autophosphorylation and downstream signaling. nih.gov
Table 2: VEGFR-2 Kinase Inhibition by Imidazolidine-2,4-dione and Related Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Derivative Example | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| 5,5-diphenylimidazolidine-2,4-dione | Compound 16 | VEGFR-2 | 0.09 |
| Imidazolin-2-thione | Compound 3 | VEGFR-2 | 3.26 |
Other Relevant Enzyme Systems (e.g., Acetyl-CoA Carboxylase)
Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation. nih.gov ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial building block for fatty acids. nih.gov Inhibition of ACC can suppress this pathway and thereby inhibit tumor growth. nih.gov While various chemical scaffolds are known to inhibit ACC, publicly available research specifically detailing the inhibition of Acetyl-CoA Carboxylase by 3-(2-Phenylethyl)imidazolidine-2,4-dione or its close derivatives is limited. This remains an area for potential future investigation.
Receptor Binding and Modulation (Mechanistic Studies)
Beyond enzyme inhibition, imidazolidine-2,4-dione derivatives have been engineered to bind with high affinity to specific receptors, acting as antagonists or inverse agonists.
Cannabinoid Receptor (CB1) Binding Affinity and Ligand-Receptor Interactions
The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system. It is a therapeutic target for conditions such as obesity, metabolic syndrome, and drug dependence. nih.gov A series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized and shown to exhibit high affinity and selectivity for the human CB1 receptor. nih.govresearchgate.net
These compounds often act as inverse agonists, meaning they not only block the receptor but also reduce its basal activity. nih.gov Structure-activity relationship studies have revealed that substitutions on the phenyl rings are crucial for affinity. For instance, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (23) and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (25) were reported to have the highest affinity for the human CB1 receptor in their class at the time of publication. nih.gov Molecular modeling studies help to delineate the binding mode of these derivatives within the CB1 receptor's binding pocket. nih.gov The replacement of a carbonyl group with a thiocarbonyl to create a 2-thioxoimidazolidin-4-one can lead to an increase in affinity while maintaining the inverse agonist function. nih.gov
Table 3: CB1 Receptor Binding Affinity of Imidazolidine-2,4-dione Derivatives This is an interactive table. You can sort and filter the data.
| Compound | Receptor | Ki (nM) | Functional Activity |
|---|---|---|---|
| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (23) | CB1 | 18.2 | Inverse Agonist |
| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (25) | CB1 | 16.1 | Inverse Agonist |
| DML20 | CB1 | - | Neutral Antagonist |
Note: Ki values represent the binding affinity; a lower Ki indicates higher affinity. Specific Ki values for DML20 and DML21 were not provided in the cited text, but they are described as selective CB1 ligands. nih.gov
Serotonin (B10506) Transporter (SERT) Affinity and Acid-Base Property Relationships
The serotonin transporter (SERT) regulates the concentration of serotonin in the synaptic cleft and is a primary target for many antidepressant medications. nih.gov Certain arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been evaluated for their affinity for SERT. nih.govnih.gov
Studies have investigated the relationship between the acid-base properties (pKa) of these compounds and their binding affinity. nih.gov The pKa is a critical factor that influences a drug's pharmacological behavior, including its ability to cross cell membranes. nih.gov For a series of these derivatives, dissociation constants were determined by potentiometric titration. nih.govnih.gov It was found that derivatives containing 2,3-dichloro or 3-chlorophenylpiperazine fragments in their structures were among the most potent SERT ligands, with pKi values in the range of 7.25–7.53. nih.gov This demonstrates that specific substitutions on the arylpiperazine moiety, in conjunction with the imidazolidine-2,4-dione core, are key determinants of SERT affinity. nih.gov
Table 4: SERT Affinity for Arylpiperazinylalkyl Derivatives of Imidazolidine-2,4-dione This is an interactive table. You can sort and filter the data.
| Compound Feature | Target | pKi Range |
|---|---|---|
| 2,3-dichloro or 3-chlorophenylpiperazine fragment | SERT | 7.25 - 7.53 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Exploration of Other Receptor Systems
Beyond well-documented interactions, the imidazolidine-2,4-dione scaffold has been investigated for its engagement with a variety of other receptor and enzyme systems. Research has identified derivatives of this chemical class as potent inhibitors of several enzymes, indicating a broad potential for therapeutic applications.
One significant area of exploration is the inhibition of protein tyrosine phosphatase-1B (PTP1B), an enzyme that acts as a negative regulator in both insulin and leptin signaling pathways. nih.gov A series of imidazolidine-2,4-dione derivatives were designed and synthesized, leading to the identification of a selective PTP1B inhibitor. nih.govresearchgate.net Molecular dynamics simulations and binding free energy calculations were employed to understand the binding mode of these inhibitors with PTP1B. nih.gov One study reported an imidazolidine-2,4-dione derivative with an IC₅₀ value of 2.07 μM for PTP1B inhibition. nih.gov The inhibitory mechanism involves interactions with residues in the P-loop region of the enzyme, such as His214, Cys215, and Ser216. nih.gov
Derivatives of the structurally related 2-thioxoimidazolidin-4-one have been evaluated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of bioactive fatty acid derivatives. researchgate.net Certain 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives demonstrated significant FAAH inhibitory activity, with pI₅₀ values up to 5.94, while being devoid of affinity for cannabinoid receptors. researchgate.net
Furthermore, imidazolidine-2,4,5-trione derivatives have been synthesized and characterized as highly active inhibitors of cholinergic enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com One of the most potent compounds, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione, exhibited a BChE inhibitory activity with an IC₅₀ of 1.66 μmol/L. mdpi.com
Interactions with Microbial Biochemical Pathways (Mechanistic Insights)
Derivatives of imidazolidine-2,4-dione, also known as hydantoins, have demonstrated a range of antimicrobial activities, and research has begun to uncover the mechanistic details of these interactions. researchgate.netresearchgate.net
The antibacterial action of hydantoin (B18101) derivatives is multifaceted, involving interference with several essential cellular processes. researchgate.net One proposed mechanism is the disruption of the bacterial cell membrane's integrity, leading to the leakage of cellular contents and subsequent cell death. researchgate.netrsc.org This membrane-active mechanism is enhanced by incorporating hydrophobic tails and cationic groups into the hydantoin structure, which increases the compound's rigidity and lipophilicity. rsc.orgnih.gov
Another key mechanism is the inhibition of bacterial virulence factors. Certain imidazolidine-2,4-dione derivatives have been shown to inhibit the production of protease, hemolysin, and pyocyanin (B1662382) in Pseudomonas aeruginosa. nih.gov For example, specific derivatives achieved complete inhibition of protease and almost complete inhibition of hemolysin production at concentrations of 0.5 to 1 mg/ml. nih.gov Docking studies suggest that these compounds may interact with quorum-sensing receptors like LasR and RhlR, which regulate the expression of these virulence genes. nih.govresearchgate.net
Other identified mechanisms of antibacterial action for the broader hydantoin class include the inhibition of cell wall synthesis, disruption of protein synthesis by binding to bacterial ribosomes, and interference with DNA/RNA synthesis. researchgate.net The specific mechanism can be influenced by the type and position of substituents on the hydantoin ring. ijsr.net
| Compound Type | Bacterial Strain | Activity (MIC/MMC in mg/mL) | Reference |
|---|---|---|---|
| Fused bicyclic hydantoins | Staphylococcus aureus | 0.03 - 0.125 | ceon.rsresearchgate.net |
| Fused bicyclic hydantoins | Bacillus subtilis | 0.06 - 0.25 | ceon.rsresearchgate.net |
| 5,5-disubstituted hydantoins | Escherichia coli | > 1.0 | ceon.rsresearchgate.net |
| 5,5-disubstituted hydantoins | Pseudomonas aeruginosa | 0.5 - >1.0 | ceon.rsresearchgate.net |
| 3-substituted-5,5-diphenylhydantoins | Staphylococcus aureus ATCC 25923 | 0.25 - 1.0 | researchgate.net |
| 3-substituted-5,5-diphenylhydantoins | Escherichia coli ATCC 25922 | 0.5 - >1.0 | researchgate.net |
Imidazolidine-2,4-dione derivatives also exhibit antifungal properties by targeting key fungal structures and pathways. A primary mechanism of action is the disruption of the fungal cell membrane's integrity. researchgate.net This can occur through the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. researchgate.net Alterations in membrane permeability and fluidity lead to cell lysis. davidmoore.org.uk
Additionally, some hydantoin derivatives are thought to interfere with microtubule assembly, a mechanism similar to that of the antifungal agent griseofulvin. davidmoore.org.uk In a study of hydantoin cyclohexyl sulfonamide derivatives, compounds showed potent inhibitory activity against plant pathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov One derivative, compound 3w, had an EC₅₀ of 4.80 μg/ml against B. cinerea. nih.gov The specific molecular interactions leading to these effects are often linked to the binding of the compounds to mannan (B1593421) in the fungal cell wall, which requires the presence of Ca²⁺ ions and results in membrane disruption. nih.gov
| Compound Type | Fungal Strain | Activity (MIC/MMC in mg/mL) | Reference |
|---|---|---|---|
| Fused bicyclic hydantoins | Candida albicans | 0.5 | ceon.rsresearchgate.net |
| 5,5-disubstituted hydantoins | Candida albicans | > 1.0 | ceon.rsresearchgate.net |
| Alkenyl hydantoins | Aspergillus niger | > 1.0 | ceon.rsresearchgate.net |
| Hydantoin cyclohexyl sulfonamides | Botrytis cinerea | EC₅₀ = 4.80 µg/mL (for compound 3w) | nih.gov |
Investigation of Molecular Targets and Mechanism of Action in Cellular Systems (in vitro, without human data)
In vitro studies using various non-human cellular systems have elucidated several molecular targets and mechanisms of action for imidazolidine-2,4-dione derivatives, particularly in the context of cancer research. These compounds have been shown to interact with key signaling proteins and induce cellular responses such as apoptosis and cell cycle arrest.
A significant molecular target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. bohrium.comnih.govnih.govresearchgate.netplos.org Inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy. bohrium.com Both imidazolidine-2,4-dione and the related thiazolidine-2,4-dione scaffolds have been used to develop potent VEGFR-2 inhibitors. nih.govnih.govplos.org For instance, a 2-thioxoimidazolidin-4-one derivative showed an IC₅₀ value of 19.78 nM against VEGFR-2. nih.gov Molecular docking studies indicate that these compounds bind to the ATP binding site of the VEGFR-2 kinase domain. bohrium.complos.org The inhibition of VEGFR-2 leads to the suppression of endothelial cell proliferation and migration, key steps in angiogenesis. nih.gov
Other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are also targeted by imidazolidine-2,4-dione derivatives. mdpi.com Schiff's bases incorporating a 5,5-diphenylhydantoin scaffold have demonstrated potent inhibitory activity against both EGFR and HER2. One derivative exhibited IC₅₀ values of 0.07 and 0.04 µM against EGFR and HER2, respectively. mdpi.com
The downstream effects of engaging these molecular targets include the induction of apoptosis and cell cycle arrest in cancer cell lines. bohrium.comnih.govmdpi.com One 5,5-diphenylhydantoin derivative was shown to induce apoptosis by reducing the levels of the anti-apoptotic protein BCL-2 and promoting cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com Similarly, certain 2-thioxoimidazolidine derivatives caused cell cycle arrest at the G0/G1 or S phase and triggered apoptosis in liver and colon cancer cell lines. researchgate.net This demonstrates that imidazolidine-2,4-dione derivatives can exert their anticancer effects through multiple, interconnected cellular pathways.
| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Molecular Target/Mechanism | Reference |
|---|---|---|---|---|
| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | MCF-7 (Breast) | 4.92 | EGFR/HER2 inhibition, Apoptosis, G2/M arrest | mdpi.com |
| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | HePG-2 (Liver) | 9.07 | EGFR/HER2 inhibition | mdpi.com |
| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | HCT-116 (Colon) | 12.83 | EGFR/HER2 inhibition | mdpi.com |
| Imidazo[4,5-b]pyrazine-2,5-dione (Cpd 5a) | MCF-7 (Breast) | 4.78 | Cytotoxicity | tandfonline.com |
| Imidazo[4,5-b]pyrazine-2,5-dione (Cpd 5a) | HCT-116 (Colon) | 4.91 | Cytotoxicity | tandfonline.com |
| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (Cpd 3e) | MCF-7 (Breast) | LD₅₀: 20.4 µg/mL | Cytotoxicity | scialert.netdoi.org |
| 2-thioxoimidazolidin-4-one derivative | MCF-7 (Breast) | IC₅₀ = 3.26 | VEGFR-2 inhibition, G1 arrest, Apoptosis | bohrium.com |
| New Imidazole-4-one/Imidazolidine-2,4-dione hybrids | PC-3 (Prostate), HCT-116 (Colon), MCF-7 (Breast), Hela (Cervical) | Median IC₅₀ = 7.2 - 8.9 | Cytotoxicity | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of Substituents on the Imidazolidine-2,4-dione Core on Molecular Interactions
The imidazolidine-2,4-dione ring, also known as the hydantoin (B18101) ring, is a critical pharmacophore. Substitutions at the N-1 and C-5 positions of this core structure have been shown to significantly impact the compound's biological activity.
The hydrogen-bonding capability of the hydantoin ring is a crucial factor in its molecular interactions. Altering this ring system to a succinimide (B58015) or pyrrolidinone, or N-methylation, has been observed to cause a stepwise decrease in anticonvulsant activity, highlighting the importance of the hydrogen bond-forming capacity. nih.gov SAR studies have revealed that the N-3-C4(=O)-C5 fragment of the hydantoin ring is primarily responsible for anticonvulsant activity, while the -C2(=O)-N3(H) portion may be associated with mutagenic effects. acs.org This suggests that targeted modifications can be made to enhance efficacy while minimizing potential side effects.
For instance, in a series of N-1',N-3'-disubstituted spirohydantoins, it was found that alkyl groups such as ethyl, propyl, or cyclopropyl (B3062369) at the N-3' position, coupled with a 4-nitrophenyl group at the N-1' position, are desirable for anticonvulsant activity. nih.gov This indicates that both the steric and electronic nature of the substituents on the hydantoin core play a pivotal role in modulating biological response.
Impact of Phenylethyl Moiety Modifications on Binding Affinities and Molecular Selectivity
The 3-(2-phenylethyl) group is a key hydrophobic feature of the molecule. Modifications to this moiety, particularly the phenyl ring, have profound effects on binding affinities and selectivity.
Studies on related phenyl-containing hydantoins have shown that the presence of an aromatic ring is often essential for significant biological activity. nih.gov For instance, in a study of phenylmethylenehydantoins, substitution on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups resulted in good anticonvulsant activity. nih.gov Conversely, the introduction of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring led to reduced or no activity. nih.gov This underscores the importance of a lipophilic character in this part of the molecule for effective interaction with its biological target.
The following interactive table summarizes the effect of various substituents on the phenyl ring of hydantoin analogs on their anticonvulsant activity, as measured by the maximal electroshock seizure (MES) assay.
| Compound ID | Phenyl Ring Substituent | Anticonvulsant Activity (EDMES(2.5) in mg/kg) |
| 1 | 4-Methyl | 39 +/- 4 |
| 2 | 4-Ethyl | 28 +/- 2 |
| 3 | 4-Chloro | 60 +/- 5 |
| 4 | 4-Trifluoromethyl | 55 +/- 6 |
| 5 | 4-Methoxy | 70 +/- 8 |
| 6 | 4-Nitro | > 100 (inactive) |
| 7 | 4-Cyano | > 100 (inactive) |
| 8 | 4-Hydroxy | > 100 (inactive) |
This table is based on data from a study on phenylmethylenehydantoins and is intended to illustrate the general principles of how phenyl ring substitutions can affect anticonvulsant activity. The specific values may not directly correspond to 3-(2-Phenylethyl)imidazolidine-2,4-dione but reflect the established SAR trends for this class of compounds.
Stereochemical Effects on Biological Target Recognition
Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. For molecules like this compound, which can possess chiral centers, the spatial arrangement of atoms can lead to significant differences in biological activity between stereoisomers.
While specific studies on the stereoisomers of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in pharmacology are well-established. The differential binding of enantiomers to receptors is a common phenomenon, often resulting in one enantiomer being significantly more potent or having a different pharmacological profile than the other. For instance, in a study of chiral iminohydantoins, the anticonvulsant activity was found to reside primarily in the S-isomers.
Topological and Electronic Descriptors in Correlation with Molecular Properties
Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a molecule relates to its biological activity. These studies often employ topological and electronic descriptors to build mathematical models that can predict the activity of new compounds.
Topological indices are numerical descriptors that encode information about the size, shape, branching, and connectivity of a molecule. nih.govresearchgate.net They are calculated from the 2D representation of the molecule and have been successfully used in QSAR studies of various biologically active compounds.
Electronic descriptors, on the other hand, quantify the electronic properties of a molecule, such as charge distribution and orbital energies. These descriptors are crucial for understanding electrostatic interactions and the reactivity of a compound. For example, a QSAR model for a series of phenylmethylenehydantoins identified the Lowest Unoccupied Molecular Orbital (LUMO) energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.gov
In a comprehensive QSAR analysis of a large set of hydantoin derivatives, a variety of numerical descriptors were generated to encode topological, geometric/structural, electronic, and thermodynamic properties of the molecules. acs.orgnih.gov This approach allowed for the development of predictive models for anticonvulsant activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for biological activity. These methods generate 3D contour maps that visualize regions where bulky or electron-rich/poor substituents would be favorable or unfavorable for activity. Such studies on imidazolidine-2,4-dione derivatives have provided valuable insights for the design of new, more potent compounds. pcbiochemres.com
The following table lists some of the key topological and electronic descriptors that have been used in QSAR studies of hydantoin derivatives and their general influence on anticonvulsant activity.
| Descriptor Type | Descriptor Name | General Influence on Anticonvulsant Activity |
| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Reflects molecular size and branching; optimal values are often associated with higher activity. |
| Topological | Wiener Index (W) | Relates to the overall shape and compactness of the molecule. |
| Electronic | LUMO Energy | Lower LUMO energy can indicate greater reactivity and has been correlated with increased activity. |
| Electronic | Dipole Moment | Influences polar interactions with the biological target. |
| Thermodynamic | Log P (Lipophilicity) | A critical parameter for membrane permeability and reaching the target site; an optimal range is often observed. |
Future Research Directions and Unexplored Avenues for 3 2 Phenylethyl Imidazolidine 2,4 Dione
Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy
The synthesis of imidazolidine-2,4-dione derivatives has been an area of intensive study. nih.gov Current methodologies often involve multi-step processes that may lack efficiency or generate significant waste. Future research should prioritize the development of more streamlined and environmentally benign synthetic strategies for 3-(2-Phenylethyl)imidazolidine-2,4-dione.
Key areas for exploration include:
One-Pot Reactions: Designing multi-component reactions (MCRs) where reactants are combined in a single vessel to form the target molecule. This approach, such as a modified Bucherer-Bergs reaction, can significantly reduce reaction time, solvent usage, and purification steps.
Catalytic Methods: Investigating novel catalysts, including organocatalysts, biocatalysts (enzymes), or transition metal catalysts, to improve reaction yields and selectivity under milder conditions.
Green Chemistry Principles: Employing principles of green chemistry, such as using renewable starting materials, utilizing safer solvents (e.g., water or supercritical fluids), and maximizing atom economy to ensure that a maximal number of atoms from the reactants are incorporated into the final product. For instance, adapting syntheses from amino acid precursors could provide a sustainable route. mdpi.comresearchgate.net
Flow Chemistry: Utilizing microreactor technology for continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Multi-Component Reactions (MCRs) | Reduced steps, lower waste, increased efficiency | Discovery of novel MCRs for the imidazolidine-2,4-dione core |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Screening and engineering enzymes for specific transformations |
| Flow Chemistry | Enhanced control, safety, and scalability | Optimization of reaction conditions in microreactor systems |
Advanced Computational Approaches for Predictive Modeling of Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational methods can provide deep insights into its potential interactions and properties.
Future computational studies could include:
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its interactions with various biological macromolecules or material surfaces. nih.gov This can reveal binding modes and the stability of complexes formed. nih.govnih.gov
Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately calculate the electronic properties, reactivity, and spectroscopic signatures of the molecule. nih.gov This information is crucial for understanding its chemical behavior.
Machine Learning (ML) and Artificial Intelligence (AI): Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological or material-science properties of new derivatives. mdpi.comnih.gov These models can screen large virtual libraries of compounds to identify candidates with desired characteristics.
Pharmacophore Modeling: Creating 3D pharmacophore models to identify the key structural features of this compound responsible for specific molecular recognition events. nih.gov
Exploration of Supramolecular Chemistry Involving the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione core contains hydrogen bond donors (N-H) and acceptors (C=O), making it an excellent building block for supramolecular chemistry. The phenylethyl group adds the potential for π-π stacking and hydrophobic interactions. This combination of features suggests that this compound could be a versatile component in the construction of ordered molecular assemblies.
Unexplored avenues in this area include:
Crystal Engineering: Systematically studying the crystallization of this compound and its co-crystals to control solid-state packing and properties. The formation of hydrogen-bonded chains is a known feature of similar structures. researchgate.net
Self-Assembling Materials: Investigating the ability of the molecule to self-assemble into higher-order structures such as gels, liquid crystals, or nanofibers in various solvents. The interplay between hydrogen bonding from the dione (B5365651) ring and π-stacking from the phenyl group could lead to novel materials.
Host-Guest Chemistry: Exploring the use of the imidazolidine-2,4-dione scaffold as a recognition site in synthetic receptors for anions or neutral molecules, leveraging its hydrogen-bonding capabilities.
Design and Synthesis of New Hybrid Molecules Incorporating the Imidazolidine-2,4-dione System
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for creating new chemical entities with unique properties. semanticscholar.org The this compound system can serve as a central scaffold to be linked with other functional moieties.
Future research could focus on designing and synthesizing hybrids such as:
Polymer Conjugates: Covalently attaching the molecule to polymer backbones to create functional materials with tailored mechanical, thermal, or optical properties.
Fluorescent Probes: Linking the scaffold to a fluorophore to develop chemosensors for detecting specific ions or molecules through changes in fluorescence.
Hybrid Scaffolds: Combining the imidazolidine-2,4-dione ring with other heterocyclic systems known for their distinct chemical properties, such as acridine or triazole, to create novel molecular architectures. mdpi.commdpi.com
| Hybrid Partner Moiety | Potential Functionality | Rationale |
|---|---|---|
| Acridine | DNA Intercalation, Fluorescence | Combining the planar acridine system with the dione scaffold for materials science applications. mdpi.com |
| Azobenzene | Photoswitching | Creating light-responsive materials where molecular conformation can be controlled externally. |
| Crown Ether | Ion Recognition | Developing selective ionophores or sensors for specific metal cations. |
Mechanistic Studies on Emerging Biological Interactions (excluding therapeutic applications)
While avoiding therapeutic contexts, fundamental research into how this compound interacts with biological systems at a molecular level is crucial for expanding its scientific utility. The imidazolidine-2,4-dione scaffold is known to interact with a range of proteins. nih.govresearchgate.net
Future mechanistic studies should aim to:
Identify Novel Protein Partners: Using techniques like chemical proteomics and affinity chromatography to identify previously unknown protein binding partners for the molecule in various biological systems.
Characterize Binding Kinetics and Thermodynamics: Employing biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the affinity, kinetics (on/off rates), and thermodynamic driving forces of its interaction with target proteins, such as protein tyrosine phosphatase-1B (PTP1B). nih.gov
Structural Biology Studies: Utilizing X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of this compound in complex with its biological targets. This would provide atomic-level details of the binding mode, which is essential for a complete mechanistic understanding. For example, understanding how the phenylethyl group orients within a binding pocket could elucidate the principles of molecular recognition. acs.org
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound as a valuable molecular tool and building block for the development of new materials and chemical probes.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(2-Phenylethyl)imidazolidine-2,4-dione, and how can reaction yields be optimized?
- Answer : Synthesis typically involves cyclocondensation of phenethylamine derivatives with diketene or urea analogs under acidic or basic conditions. To optimize yields, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (temperature, solvent polarity, catalyst concentration) and identify optimal conditions . For example, fractional factorial designs reduce the number of trials while capturing interaction effects between variables. Crystallographic data from analogous compounds (e.g., 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione) can guide solvent selection based on polarity and lattice stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of HPLC (for purity assessment), NMR (1H/13C for functional group verification), and X-ray crystallography (for definitive stereochemical confirmation). Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities. For crystalline samples, compare unit cell parameters with structurally related imidazolidinediones to validate molecular packing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Adhere to Chemical Hygiene Plan guidelines, including fume hood use for synthesis steps, PPE (gloves, lab coats), and spill containment kits. Toxicity data for structurally similar compounds (e.g., 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione) suggest potential irritant properties; conduct a risk assessment using SDS templates from authoritative sources like OECD or ILO . Pre-experiment safety exams (100% score required) are mandatory per institutional regulations .
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict the reactivity and stability of this compound under varying conditions?
- Answer : Utilize quantum chemical calculations (e.g., DFT for transition-state analysis) to model reaction pathways, such as hydrolysis or photodegradation. Software like Gaussian or ORCA can simulate electronic properties (HOMO-LUMO gaps) to predict susceptibility to oxidation. Pair computational results with experimental validation (e.g., accelerated stability studies) to refine predictive models . For solvent interactions, molecular dynamics (MD) simulations can assess solvation effects on crystal morphology .
Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or solubility profiles?
- Answer : Apply multivariate analysis to isolate confounding variables (e.g., trace moisture in solvents, atmospheric O2/CO2 levels). For solubility discrepancies, use phase-diagram mapping via differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-validate findings with independent techniques (e.g., IR spectroscopy for hydrogen bonding patterns) . Contradictory catalytic data may arise from ligand-metal coordination ambiguities; X-ray absorption spectroscopy (XAS) can clarify coordination geometry .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological or catalytic systems?
- Answer : For biological studies, employ isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. In catalysis, use in situ Raman spectroscopy to monitor intermediate species during reactions. For mechanistic clarity, isotopic labeling (e.g., 13C in the imidazolidinedione ring) coupled with MS/MS fragmentation can track bond cleavage patterns .
Q. What interdisciplinary approaches enhance the development of novel derivatives with tailored properties?
- Answer : Integrate cheminformatics (e.g., QSAR models) to predict bioactivity or physicochemical properties of derivatives. Combine high-throughput screening with microfluidic reactors to rapidly assess synthetic feasibility. For materials science applications, collaborate with computational teams to simulate bulk properties (e.g., thermal conductivity) using lattice dynamics .
Methodological Resources
- Experimental Design : Use fractional factorial designs to minimize trials while maximizing data resolution .
- Data Validation : Cross-reference crystallographic data (CCDC codes) and computational predictions (PubChem/DFT) .
- Safety Compliance : Follow OECD guidelines for chemical risk assessment and institutional safety exams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
